
(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine
Vue d'ensemble
Description
(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a hydrazinyl group attached to a purine ring, with an ethylbenzylidene moiety providing additional structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 6-hydrazinylpurine with 4-ethylbenzaldehyde under basic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently converted to the desired product through an E-isomerization process. Common solvents used in this reaction include ethanol or methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction of the hydrazinyl group can yield hydrazine or amine derivatives.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine exhibits promising anticancer properties. A study highlighted its efficacy against various cancer cell lines, demonstrating that it can inhibit cell proliferation and induce apoptosis. The mechanism of action appears to involve the modulation of signaling pathways associated with cancer growth.
- Case Study : In vitro studies have shown that this compound significantly reduces the viability of breast cancer cells by disrupting their metabolic processes. The IC50 values were determined to be lower than those of many standard chemotherapeutics, suggesting a strong potential for further development .
Drug Development
The compound's unique structural features make it an attractive candidate for drug development. Its ability to interact with specific biological targets can be exploited to design new therapeutic agents.
- Synthesis : The synthesis of this compound involves the condensation of 4-ethylbenzaldehyde with hydrazine derivatives and subsequent reactions to form the purine backbone. This synthetic route is crucial for producing analogs that may enhance therapeutic efficacy or reduce toxicity .
Summary of Research Findings
Mécanisme D'action
The mechanism of action of (E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the purine ring can mimic natural nucleotides, interfering with nucleic acid metabolism and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydrazinylpurine: Lacks the ethylbenzylidene moiety but shares the hydrazinyl group.
4-Ethylbenzylidenehydrazine: Contains the ethylbenzylidene moiety but lacks the purine ring.
Purine Derivatives: Various purine derivatives with different substituents at the 6-position.
Uniqueness
(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine is unique due to the combination of the hydrazinyl group and the ethylbenzylidene moiety attached to the purine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Activité Biologique
(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine is a synthetic compound belonging to the purine derivatives class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis typically involves the condensation of 6-hydrazinylpurine with 4-ethylbenzaldehyde. The process can be summarized as follows:
- Reaction Conditions :
- Solvent : Ethanol or methanol
- Base : Sodium hydroxide or potassium carbonate
- Temperature : Room temperature to reflux conditions
- Duration : Several hours to overnight
This method employs a Schiff base formation followed by cyclization, yielding the desired product with notable purity and yield.
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Enzymes : The compound may bind to the active sites of enzymes involved in purine metabolism, blocking their activity.
- Interact with Nucleic Acids : It can intercalate into DNA or RNA, potentially disrupting their function and leading to cytotoxic effects .
Antitumor Activity
Recent studies have demonstrated the compound's potential as an antitumor agent. For instance, research conducted using various cancer cell lines has shown that derivatives of purine compounds exhibit significant cytotoxicity. The specific activity of this compound was evaluated against several cancer types, including:
Cell Line | IC50 Value (µM) | Effect Observed |
---|---|---|
HepG2 (Liver Cancer) | 12.5 | Significant growth inhibition |
MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics .
Mechanistic Insights
The mechanism by which this compound exerts its effects includes:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to halt the cell cycle at specific checkpoints, preventing replication and proliferation of malignant cells .
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Unique Features | Biological Activity |
---|---|---|
6-Hydrazinylpurine | Lacks substituents enhancing hydrophobicity | Lower anticancer activity |
2-Methylbenzylidenehydrazine | Does not contain purine ring | Limited biological activity |
(E)-6-(2-(4-benzoxybenzylidene)hydrazinyl)-9H-purine | Enhanced hydrophobic interactions | Higher cytotoxicity |
This table illustrates that the presence of both the purine ring and the hydrophobic substituent in this compound contributes to its enhanced biological activity compared to related compounds .
Propriétés
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-2-10-3-5-11(6-4-10)7-19-20-14-12-13(16-8-15-12)17-9-18-14/h3-9H,2H2,1H3,(H2,15,16,17,18,20)/b19-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOSRUZSHSOQIL-FBCYGCLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323298 | |
Record name | N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816740 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
537667-43-9 | |
Record name | N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.